molecular formula C13H15ClN4O2S B12007568 Isopropyl ((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL)thio)acetate CAS No. 577789-92-5

Isopropyl ((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL)thio)acetate

Cat. No.: B12007568
CAS No.: 577789-92-5
M. Wt: 326.80 g/mol
InChI Key: GFGWPDKPMZJDGQ-UHFFFAOYSA-N
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Description

Isopropyl ((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL)thio)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl ((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL)thio)acetate typically involves the reaction of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with isopropyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiol group of the triazole derivative attacks the carbon atom of the bromoacetate, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl ((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL)thio)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding thiol or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl ester group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperatureroom temperature to reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; solventtetrahydrofuran (THF); temperature0°C to room temperature.

    Substitution: Amines, alcohols; solventDMF or ethanol; temperatureroom temperature to reflux.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, alcohol derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: The compound is being investigated for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

    Industry: It can be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Isopropyl ((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL)thio)acetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, as an antimicrobial agent, it may inhibit the synthesis of essential cellular components in bacteria or fungi, leading to cell death. As an anticancer agent, it may induce apoptosis by activating specific signaling pathways involved in programmed cell death.

Comparison with Similar Compounds

Isopropyl ((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL)thio)acetate can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent that contains a triazole ring and is used to treat various fungal infections.

    Voriconazole: Another antifungal agent with a triazole ring, known for its broad-spectrum activity against fungal pathogens.

    Itraconazole: A triazole antifungal agent used to treat systemic fungal infections.

Properties

CAS No.

577789-92-5

Molecular Formula

C13H15ClN4O2S

Molecular Weight

326.80 g/mol

IUPAC Name

propan-2-yl 2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C13H15ClN4O2S/c1-8(2)20-11(19)7-21-13-17-16-12(18(13)15)9-3-5-10(14)6-4-9/h3-6,8H,7,15H2,1-2H3

InChI Key

GFGWPDKPMZJDGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=NN=C(N1N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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